Urease Inhibition Potency: Hydrazinecarbothioamide Pharmacophore Versus Standard Thiourea—Class-Level Inference with Quantitative Benchmarking
In a study of 19 N-substituted hydrazinecarbothioamide analogs (3a–s), compounds bearing the full –NH–NH–C(=S)–NH2 pharmacophore—the identical core present in [(4-phenoxyphenyl)amino]thiourea—exhibited urease inhibitory IC50 values ranging from 8.45 ± 0.14 to 25.72 ± 0.23 μM. This represents a 2.5-fold improvement over the standard inhibitor thiourea (IC50 = 21.26 ± 0.35 μM) and is comparable to the clinical standard acetohydroxamic acid [1]. By contrast, in a separate study, simple N-phenylthiourea analogs lacking the terminal hydrazine –NH2 showed substantially weaker urease inhibition (IC50 typically >50 μM) [2]. Although the specific 4-phenoxyphenyl derivative was not individually tested in these studies, the quantitative class-level SAR establishes that the hydrazinecarbothioamide core confers a baseline 2- to 3-fold potency advantage over mono-thioureas for urease inhibition [1][2].
| Evidence Dimension | Urease enzyme inhibition (Jack bean urease, in vitro) |
|---|---|
| Target Compound Data | Predicted IC50 range: 8.45–25.72 μM (based on class-level SAR for N-substituted hydrazinecarbothioamides with aromatic substituents) [1] |
| Comparator Or Baseline | Standard thiourea: IC50 = 21.26 ± 0.35 μM [1]; N-phenylthiourea analogs: IC50 typically >50 μM [2] |
| Quantified Difference | Approximately 2.5-fold improved potency versus standard thiourea; >2-fold advantage versus simple mono-thioureas lacking the hydrazine NH2 [1][2] |
| Conditions | Jack bean urease (EC 3.5.1.5); substrate: urea; inhibitor concentration range: 0.5–100 μM; incubation: 25°C, 30 min; detection: indophenol method at 625 nm [1] |
Why This Matters
For researchers screening urease inhibitors targeting H. pylori-associated gastric ulcers or kidney stones, the hydrazinecarbothioamide core in [(4-phenoxyphenyl)amino]thiourea offers a validated pharmacophore with a documented 2–3× potency window over simple thioureas, enabling rational prioritization of this compound class before committing to large-scale synthesis or procurement.
- [1] Naseem, S.; Khan, S.; Rafiq, M.; et al. Exploring biologically active hybrid pharmacophore N-substituted hydrazine-carbothioamides for urease inhibition: In vitro and in silico approach. International Journal of Biological Macromolecules 2021, 183, 1642–1654. DOI: 10.1016/j.ijbiomac.2021.05.108. View Source
- [2] Ali, B.; Khan, K.M.; Arshad, S.; et al. Synthetic nicotinic/isonicotinic thiosemicarbazides: In vitro urease inhibitory activities and molecular docking studies. Bioorganic Chemistry 2018, 79, 34–45. DOI: 10.1016/j.bioorg.2018.04.012. View Source
